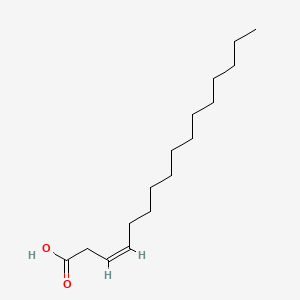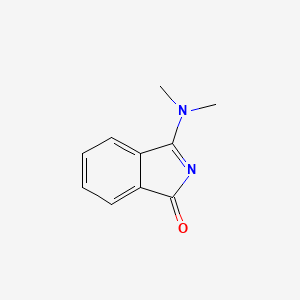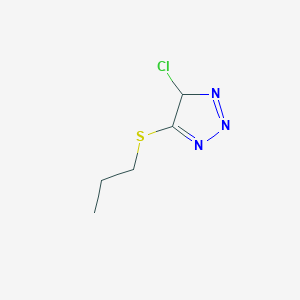
(E)-3-Hexadecenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-Hexadecenoic acid is a long-chain unsaturated fatty acid with the molecular formula C16H30O2 It is characterized by the presence of a double bond between the third and fourth carbon atoms in the trans configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Hexadecenoic acid typically involves the use of olefin metathesis or Wittig reaction. In the olefin metathesis method, a catalyst such as Grubbs’ catalyst is used to facilitate the exchange of alkylidene groups between alkenes, resulting in the formation of the desired unsaturated fatty acid. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
In the Wittig reaction, a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. For the synthesis of this compound, a suitable phosphonium ylide and a long-chain aldehyde are used as starting materials. The reaction is typically conducted in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the formation of the trans isomer.
Industrial Production Methods
Industrial production of this compound often involves the use of biotechnological processes. Microbial fermentation using genetically engineered microorganisms can be employed to produce this compound in large quantities. The microorganisms are engineered to express specific enzymes that catalyze the formation of this compound from simple carbon sources. This method is advantageous due to its sustainability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-Hexadecenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or ozone. The oxidation of this compound typically results in the formation of shorter-chain carboxylic acids and aldehydes.
Reduction: Catalytic hydrogenation can be used to reduce the double bond in this compound, yielding hexadecanoic acid.
Substitution: Halogenation reactions can be performed using halogens like bromine or chlorine, leading to the formation of halogenated derivatives of this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst at elevated pressure and temperature.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Shorter-chain carboxylic acids and aldehydes.
Reduction: Hexadecanoic acid.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(E)-3-Hexadecenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various complex organic molecules. Its unique structure makes it a valuable starting material for the development of new chemical compounds.
Biology: This compound is studied for its role in cell membrane structure and function. It is also used in the study of lipid metabolism and signaling pathways.
Medicine: this compound is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties. It is also explored for its role in the treatment of metabolic disorders.
Industry: It is used in the production of biodegradable polymers and surfactants. Its unique chemical properties make it suitable for various industrial applications, including the formulation of cosmetics and personal care products.
Wirkmechanismus
The mechanism of action of (E)-3-Hexadecenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It interacts with various membrane proteins and enzymes, modulating their activity. The compound also participates in signaling pathways by serving as a precursor for bioactive lipid mediators. These mediators play crucial roles in inflammation, immune response, and cellular communication.
Vergleich Mit ähnlichen Verbindungen
(E)-3-Hexadecenoic acid can be compared with other unsaturated fatty acids such as oleic acid, linoleic acid, and palmitoleic acid. While all these compounds share the presence of double bonds in their structures, this compound is unique due to the position and configuration of its double bond. This unique feature imparts distinct chemical and biological properties to the compound.
List of Similar Compounds
- Oleic acid (C18H34O2)
- Linoleic acid (C18H32O2)
- Palmitoleic acid (C16H30O2)
Eigenschaften
CAS-Nummer |
75730-20-0 |
|---|---|
Molekularformel |
C16H30O2 |
Molekulargewicht |
254.41 g/mol |
IUPAC-Name |
(Z)-hexadec-3-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h13-14H,2-12,15H2,1H3,(H,17,18)/b14-13- |
InChI-Schlüssel |
PCBKWKNYISJGPJ-YPKPFQOOSA-N |
Isomerische SMILES |
CCCCCCCCCCCC/C=C\CC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCC=CCC(=O)O |
melting_point |
53 - 54 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Isoxazolo[5,4-b]pyridine, 6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12918554.png)



![2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B12918574.png)

![2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12918589.png)

![Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]-](/img/structure/B12918602.png)



![6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12918628.png)
